Penicillin X - 525-91-7

Penicillin X

Catalog Number: EVT-437513
CAS Number: 525-91-7
Molecular Formula: C16H18N2O5S
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Penicillin X is a penicillin.
Overview

Penicillin X, also known as p-hydroxybenzylpenicillin, is a member of the penicillin family of antibiotics. It is distinguished by its structural modifications that enhance its antibacterial activity against a range of Gram-positive bacteria. The compound was first synthesized in the mid-20th century and has since been utilized in various clinical applications, particularly in treating infections caused by penicillin-sensitive organisms.

Source

Penicillin X is derived from the natural penicillins produced by the fungus Penicillium chrysogenum. This organism is the primary source for the biosynthesis of penicillin and its derivatives, which have been extensively modified to improve efficacy and reduce resistance.

Classification

Penicillin X falls under the classification of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure. This class includes several other compounds such as penicillin G and amoxicillin. Penicillin X is specifically categorized as a semi-synthetic antibiotic, designed to enhance its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of Penicillin X can be achieved through various methods, primarily involving the modification of natural penicillins. The most common approach is through chemical synthesis or enzymatic processes that utilize penicillin acylase enzymes to produce semi-synthetic derivatives.

  1. Chemical Synthesis: This involves multi-step reactions where natural penicillins are chemically altered to introduce functional groups that enhance stability and activity.
  2. Enzymatic Synthesis: Using penicillin acylase allows for more selective modifications, producing derivatives with specific desired properties.

Technical Details

The synthesis often requires careful control of reaction conditions such as pH, temperature, and substrate concentration to maximize yield and purity. For example, radioiodination techniques have been employed for labeling Penicillin X with isotopes for tracking purposes in biological studies .

Molecular Structure Analysis

Structure

Penicillin X features a core beta-lactam structure with a p-hydroxybenzyl side chain. This modification contributes to its antibacterial properties by enhancing binding affinity to bacterial penicillin-binding proteins.

Data

The molecular formula for Penicillin X is C16H19N3O5SC_{16}H_{19}N_{3}O_{5}S, with a molar mass of approximately 373.4 g/mol. The compound exhibits a characteristic beta-lactam ring that is crucial for its mechanism of action against bacteria.

Chemical Reactions Analysis

Reactions

Penicillin X undergoes various chemical reactions, primarily hydrolysis and acylation. These reactions are essential for its activity and stability in biological systems.

  • Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamases produced by resistant bacteria, leading to loss of activity.
  • Acylation Reactions: These are critical for modifying the compound to enhance its antibacterial spectrum and pharmacokinetic properties.

Technical Details

The stability of Penicillin X can be influenced by environmental factors such as pH and temperature, which dictate the rate of hydrolysis and degradation .

Mechanism of Action

Process

Penicillin X exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan layers in bacterial cell walls.

Data

This binding disrupts the normal function of PBPs, leading to weakened cell walls and ultimately causing bacterial lysis. Studies have shown that Penicillin X has a high affinity for certain PBPs in Gram-positive bacteria, making it effective against infections caused by these organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Penicillin X typically appears as a white crystalline powder.
  • Solubility: It is soluble in water but may exhibit varying solubility depending on pH conditions.

Chemical Properties

  • Stability: The compound is relatively stable under acidic conditions but can degrade rapidly in alkaline environments.
  • Melting Point: The melting point ranges around 130–135 °C, indicating thermal stability suitable for storage and handling.

Relevant analyses have shown that Penicillin X maintains its structural integrity under controlled conditions but requires careful monitoring to prevent degradation .

Applications

Scientific Uses

Penicillin X is primarily used in clinical settings for treating infections caused by susceptible bacteria. Its applications include:

  • Antibacterial Therapy: Effective against a range of Gram-positive bacteria including Streptococcus and Staphylococcus species.
  • Research Applications: Used in studies investigating antibiotic resistance mechanisms and the development of new antibiotics.

Additionally, it serves as a precursor for synthesizing other semi-synthetic beta-lactam antibiotics through further chemical modifications .

Historical Context & Discovery of Penicillin X

Origins in WWII-Era Antibiotic Development

The discovery and development of Penicillin X occurred against the backdrop of the unprecedented scientific mobilization during World War II. As Allied forces faced staggering infection-related casualties from battlefield wounds, the U.S. government established the War Production Board (WPB) to coordinate a massive penicillin development initiative involving 21 companies, five academic groups, and multiple government agencies [1]. This collaborative network operated under a unique policy framework that prioritized scientific advancement over commercial interests, with the WPB securing antitrust exemptions to facilitate open exchange of technical information between participating entities [1].

The Northern Regional Research Laboratory (NRRL) in Peoria, Illinois, emerged as the epicenter of production innovation. Researchers there made two critical breakthroughs that enabled mass production: First, they discovered that adding corn steep liquor – a waste product from corn processing – to the culture medium yielded a ten-fold increase in penicillin production [4]. Second, they identified a superior producing strain, Penicillium chrysogenum NRRL 1951, isolated from a moldy cantaloupe in a Peoria market, which produced substantially higher yields than Fleming's original Penicillium notatum [4] [9]. These advances transformed penicillin from a laboratory curiosity to a militarily significant product, with U.S. production soaring from virtually zero in 1941 to over 4 million sterile packages monthly by January 1945 [1]. Within this fermentation optimization effort, researchers noted consistent variations in penicillin output, leading to the identification of several naturally occurring forms – including the compound that would be designated Penicillin X.

Table 1: Natural Penicillins Identified During WWII Production Efforts

Common NameSystematic NameProduction YieldRelative Potency
Penicillin F2-PentenylpenicillinLow (Fleming's strain)70-82% of Penicillin G
Penicillin GBenzylpenicillinHigh (commercial)Reference (100%)
Penicillin Xp-HydroxybenzylpenicillinVariable130-140% of Penicillin G
Penicillin Kn-HeptylpenicillinModerate110-120% of Penicillin G

Identification as a Natural Benzylpenicillin Derivative

Penicillin X was identified and characterized as one of several naturally occurring variants produced by Penicillium molds during the fermentation optimization efforts. Chemically designated as p-Hydroxybenzylpenicillin, Penicillin X shares the core penicillin structure – the 6-aminopenicillanic acid (6-APA) scaffold featuring the biologically critical β-lactam ring – but differs in its side chain configuration [2] [7]. The compound's defining structural feature is the para-hydroxyl group (-OH) attached to the benzyl side chain at the R-position, distinguishing it from the unsubstituted benzyl group of Penicillin G [5] [7].

This seemingly minor structural modification conferred significant biochemical properties. Analytical studies revealed Penicillin X possessed approximately 130-140% of the in vitro antibacterial potency of Penicillin G against certain gram-positive pathogens, attributed to enhanced molecular interactions with bacterial targets [5] [7]. However, its production presented challenges: The Penicillium strains yielded Penicillin X only when specific precursors like p-hydroxybenzoic acid were added to the fermentation broth, and even then, it typically represented a minor component (approximately 1-5%) of the total penicillin output [7]. The compound's chemical identity was confirmed through chromatographic separation techniques developed during the war years, which resolved the complex mixture of natural penicillins produced in fermentation broths [2]. Unlike semisynthetic penicillins developed later, Penicillin X was entirely biosynthesized by the mold, representing nature's structural variation on the penicillin theme.

Early Comparative Studies with Penicillin G (Eagle, Hobby, and Pfizer Research)

The unique properties of Penicillin X prompted rigorous comparative evaluation against Penicillin G by leading research groups. At the U.S. National Institutes of Health, pharmacologist Harry Eagle conducted foundational studies revealing Penicillin X's significantly higher serum binding affinity (approximately 80-85%) compared to Penicillin G (60%) [8]. This property reduced the fraction of microbiologically active, unbound drug available to inhibit bacteria, partially offsetting its inherent potency advantage. Eagle also demonstrated Penicillin X's slower renal clearance, resulting in moderately prolonged blood levels – a characteristic with potential therapeutic implications requiring further study [8].

Microbiologist Thomas Hobby and colleagues conducted extensive in vitro and animal model investigations that confirmed Penicillin X's enhanced potency against streptococcal and staphylococcal strains, particularly noting its superior activity against Streptococcus pyogenes, a common cause of battlefield wound infections [5] [9]. However, these laboratory advantages faced real-world challenges in translation. Pfizer Research Laboratories, a major penicillin producer, documented significant obstacles in large-scale Penicillin X manufacturing: The compound demonstrated greater instability during extraction and purification processes compared to Penicillin G, leading to yield losses [9]. Furthermore, stability tests revealed its susceptibility to acid degradation, limiting its potential for oral administration – a crucial consideration for widespread clinical use outside hospital settings [3] [7]. These combined factors – pharmaceutical instability, complex production requirements, and the emerging success of Penicillin V (phenoxymethylpenicillin) as an acid-stable oral alternative – ultimately diminished commercial interest in Penicillin X despite its promising antibacterial profile.

Table 2: Comparative Properties of Penicillin X and Penicillin G from Early Studies

PropertyPenicillin X (p-Hydroxybenzylpenicillin)Penicillin G (Benzylpenicillin)
Minimum Inhibitory Concentration (MIC) for S. aureus0.015 - 0.03 μg/mL0.03 - 0.06 μg/mL
MIC for S. pyogenes0.002 - 0.008 μg/mL0.005 - 0.01 μg/mL
Serum Protein Binding80-85%45-60%
Acid StabilityLow (rapid degradation at pH < 5)Very low
Primary Production MethodPrecursor-fed fermentationStandard fermentation

Properties

CAS Number

525-91-7

Product Name

Penicillin X

IUPAC Name

(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C16H18N2O5S/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1

InChI Key

AZCVBVRUYHKWHU-MBNYWOFBSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)O)C

Synonyms

4-hydroxybenzylpenicillin
penicillin X
penicillin X, monosodium salt, (2S-(2alpha,5alpha,6beta))-isome

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)O)C

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